N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513202
InChI: InChI=1S/C15H22N2/c1-17(2)14-11-15(7-9-16-10-8-15)13-6-4-3-5-12(13)14/h3-6,14,16H,7-11H2,1-2H3
SMILES: CN(C)C1CC2(CCNCC2)C3=CC=CC=C13
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol

N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine

CAS No.:

Cat. No.: VC13513202

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine -

Specification

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
IUPAC Name N,N-dimethylspiro[1,2-dihydroindene-3,4'-piperidine]-1-amine
Standard InChI InChI=1S/C15H22N2/c1-17(2)14-11-15(7-9-16-10-8-15)13-6-4-3-5-12(13)14/h3-6,14,16H,7-11H2,1-2H3
Standard InChI Key OUHXKKSSLCEYDR-UHFFFAOYSA-N
SMILES CN(C)C1CC2(CCNCC2)C3=CC=CC=C13
Canonical SMILES CN(C)C1CC2(CCNCC2)C3=CC=CC=C13

Introduction

Structural Analysis and Chemical Properties

Molecular Architecture

The core structure of N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine comprises two fused ring systems: a 2,3-dihydroindene (a bicyclic system with one aromatic and one non-aromatic ring) and a piperidine (a six-membered saturated nitrogen-containing heterocycle). The spiro configuration arises from the shared carbon atom at the 1-position of the dihydroindene and the 4'-position of the piperidine . The dimethylamine group (-N(CH₃)₂) at the 3-position introduces basicity and potential hydrogen-bonding capabilities, influencing the compound’s solubility and reactivity .

Key structural features include:

  • Spiro Junction: The shared carbon atom imposes conformational constraints, reducing rotational freedom and potentially enhancing binding specificity in biological systems .

  • Piperidine Ring: The saturated nitrogen heterocycle contributes to the molecule’s alkaloid-like properties, common in bioactive compounds targeting neurological receptors .

  • Dihydroindene System: The partially hydrogenated indene provides a planar aromatic region for π-π interactions and a non-planar region for stereochemical modulation .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous spirocyclic amines exhibit logP values ranging from 2.1 to 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The dimethylamine group (pKa ~10–11) ensures protonation under physiological conditions, enhancing water solubility via salt formation . Theoretical calculations predict a molecular weight of 244.36 g/mol and a polar surface area of 12 Ų, suggesting favorable bioavailability .

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The synthesis of spirocyclic amines often involves strategic bond disconnections at the spiro center. For N,N-Dimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine, two plausible retrosynthetic pathways emerge:

  • Spiroannulation via Cyclization: Formation of the piperidine ring through intramolecular nucleophilic attack or reductive amination, leveraging a pre-functionalized dihydroindene precursor .

  • Multi-Component Coupling: Assembly of the spiro framework using a ketone or aldehyde intermediate to bridge the dihydroindene and piperidine moieties .

Reported Synthetic Strategies

Patent literature reveals methodologies applicable to this compound’s synthesis. For instance, WO 2020/181283 A1 describes the preparation of spirocyclic pyrimidine-carboxamide derivatives via Curtius rearrangements and urea formations . Similarly, WO 2010/045252 A2 details spiro-oxindole syntheses using acid-catalyzed cyclizations, which could be adapted for dihydroindene-piperidine systems .

A hypothetical synthesis might proceed as follows:

  • Formation of Dihydroindene Ketone: Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated ketone yields a dihydroindene scaffold.

  • Piperidine Ring Construction: Condensation of the ketone with a protected 1,5-diamine under reductive amination conditions forms the spiro-piperidine intermediate.

  • Dimethylation: Quaternization of the secondary amine with methyl iodide in the presence of a base introduces the N,N-dimethyl group .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spiro carbon’s rigidity splits neighboring proton signals. For example, the piperidine ring’s equatorial and axial protons resonate as distinct multiplets (δ 1.5–3.0 ppm), while the dihydroindene’s aromatic protons appear as a doublet (δ 6.8–7.2 ppm) . The N,N-dimethyl group produces a singlet at δ 2.2–2.4 ppm .

  • ¹³C NMR: The spiro carbon (C-1) appears near δ 70–80 ppm, with the piperidine nitrogen causing deshielding of adjacent carbons .

Mass Spectrometry (MS)

High-resolution MS would show a molecular ion peak at m/z 244.36 (C₁₆H₂₂N₂). Fragmentation patterns likely include loss of the dimethylamine group (-45 Da) and cleavage of the piperidine ring .

Pharmacological and Biological Activity

Mechanistic Hypotheses

The structural similarity to known spirocyclic amines suggests potential activity as:

  • Neuromodulators: Piperidine derivatives often target serotonin or dopamine receptors .

  • Antimicrobial Agents: Spiro compounds in WO 2020/181283 A1 exhibit antibacterial properties via ribosomal interference .

  • Enzyme Inhibitors: The dimethylamine group may chelate metal ions in catalytic sites, inhibiting proteases or kinases .

Preclinical Data

While direct studies are lacking, related compounds demonstrate:

  • IC₅₀ Values: 10–50 nM against Gram-negative pathogens .

  • Blood-Brain Barrier Permeability: >80% in rodent models for analogs with logP ~3 .

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